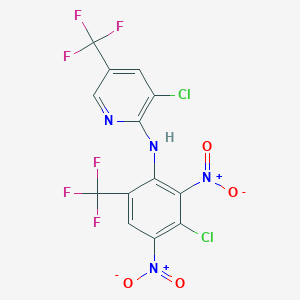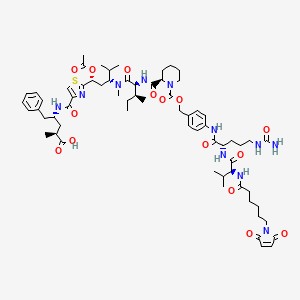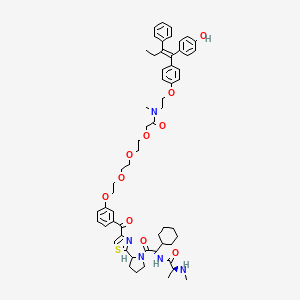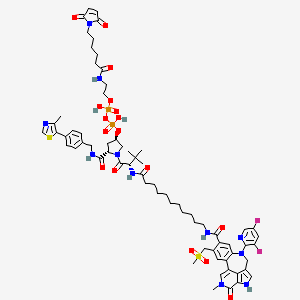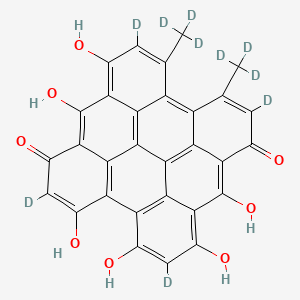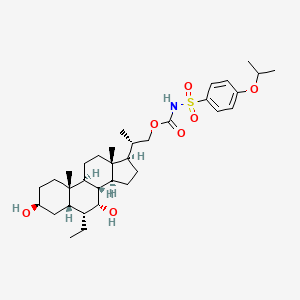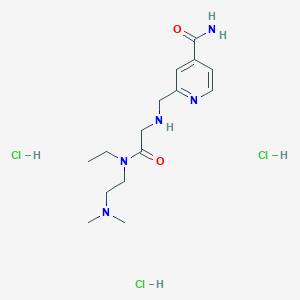
KDOAM-25 (trihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KDOAM-25 (trihydrochloride) is a potent and highly selective inhibitor of histone lysine demethylase 5 (KDM5). It acts on KDM5A, KDM5B, KDM5C, and KDM5D with half maximal inhibitory concentrations of 71 nanomolar, 19 nanomolar, 69 nanomolar, and 69 nanomolar, respectively . This compound enhances overall H3K4 methylation at transcription start sites and hinders the proliferation of multiple myeloma MM1S cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KDOAM-25 (trihydrochloride) involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of KDOAM-25 (trihydrochloride) is typically carried out in specialized facilities equipped for large-scale chemical synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in bulk quantities and then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
KDOAM-25 (trihydrochloride) primarily undergoes reactions typical of organic compounds, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving KDOAM-25 (trihydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of KDOAM-25 (trihydrochloride) depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .
Scientific Research Applications
KDOAM-25 (trihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone lysine demethylase 5 and its effects on histone methylation
Biology: Employed in research to understand the role of histone demethylation in gene expression and cellular processes
Medicine: Investigated for its potential therapeutic applications in treating cancers, such as multiple myeloma, by inhibiting the proliferation of cancer cells
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone demethylases
Mechanism of Action
KDOAM-25 (trihydrochloride) exerts its effects by inhibiting histone lysine demethylase 5 (KDM5). This inhibition leads to an increase in H3K4 methylation at transcription start sites, which in turn affects gene expression and cellular processes. The compound specifically targets the catalytic domain of KDM5, preventing it from demethylating histone H3 .
Comparison with Similar Compounds
KDOAM-25 (trihydrochloride) is unique in its high selectivity and potency as a KDM5 inhibitor. Similar compounds include:
JIB-04: Another KDM5 inhibitor, but with different selectivity and potency profiles.
PBIT: A KDM5 inhibitor with distinct chemical properties and biological effects.
KDOAM-28 and KDOAM-29: Analogues of KDOAM-25 with varying degrees of potency and selectivity.
KDOAM-25 (trihydrochloride) stands out due to its ability to significantly enhance H3K4 methylation and inhibit the proliferation of multiple myeloma cells .
Properties
Molecular Formula |
C15H28Cl3N5O2 |
|---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;trihydrochloride |
InChI |
InChI=1S/C15H25N5O2.3ClH/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;;;/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);3*1H |
InChI Key |
DXHSLCAHOGWDPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
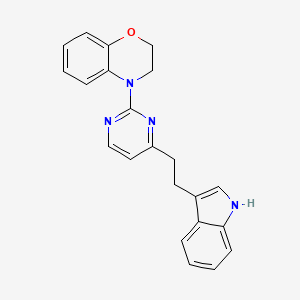
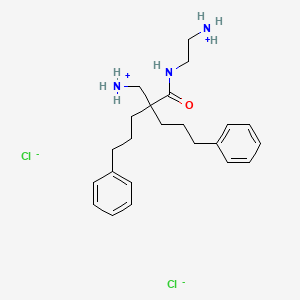
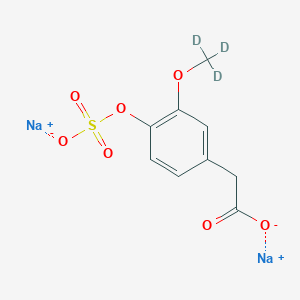
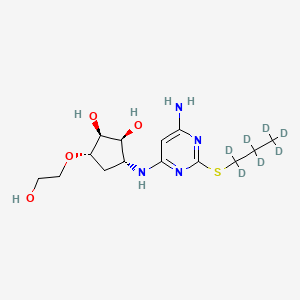
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
